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Compound of Interest

Compound Name: 3-Amino-2-methoxy-6-picoline

Cat. No.: B065721

Introduction: While the biological activities of compounds directly synthesized from 3-amino-2-
methoxy-6-picoline are not extensively documented in publicly available research, a closely
related and structurally significant class of compounds, the 3-aminoimidazo[1,2-a]pyridine
derivatives, has garnered considerable attention for its therapeutic potential. This guide
provides a comparative analysis of the biological activities of various 3-aminoimidazol[1,2-
a]pyridine derivatives, with a focus on their anticancer and antimicrobial properties. The
synthesis of these compounds is often achieved through the efficient Groebke-Blackburn-
Bienayme three-component reaction (GBB-3CR).[1][2][3][4] This reaction allows for the
creation of a diverse library of derivatives by varying the substituent groups, which in turn
influences their biological efficacy.

Anticancer Activity

Derivatives of 3-aminoimidazo[1,2-a]pyridine have demonstrated notable cytotoxic effects
against a range of human cancer cell lines. The efficacy of these compounds is highly
dependent on the nature and position of the substituents on the imidazopyridine core.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
selected 3-aminoimidazo[1,2-a]pyridine derivatives against various cancer cell lines. Lower
IC50 values indicate greater potency.
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Compound Substituent  Substituent  Cancer Cell
. IC50 (uM) Reference
ID atC-2 atC-3 Line
_ P HT-29
12 Nitro group chlorophenyl 4.15+2.93 [2][3]14]
(Colon)
group
2,4- p-
_ B16F10
18 difluoropheny  chlorophenyl 14.39 + 0.04 [3]
) ) (Melanoma)
| moiety amine
2,4- p-
_ MCF-7
18 difluoropheny  chlorophenyl 14.81 +0.20 [4]
] ) (Breast)
| moiety amine
_ N HT-29
11 Indole moiety  Not specified 18.34 £ 1.22 [3][4]
(Colon)
p_
_ B16F10
14 Tolyl moiety chlorophenyl 21.75+0.81 [2][3]114]
) (Melanoma)
amine
N N HT-29
16 Not specified Not specified 12.98 + 0.40 [5]
(Colon)
2,4- p-
, MCF-7
18 difluoropheny  fluorophenyl 9.60 + 3.09 [5]
o ] (Breast)
| substitution amine

From the data, it is evident that compound 12, featuring a nitro group at the C-2 position and a
p-chlorophenyl group at the C-3 position, exhibits the highest inhibitory activity against the HT-
29 colon cancer cell line.[2][3][4] Compound 18 also shows significant potency against
melanoma (B16F10) and breast cancer (MCF-7) cell lines.[3][4][5] The presence of
halogenated phenyl groups appears to contribute to the anticancer activity.

Antimicrobial Activity

In addition to their anticancer properties, certain 3-aminoimidazo[1,2-a]pyridine derivatives
have been investigated for their antimicrobial effects. The primary focus has been on their
activity against Gram-positive bacteria, which are responsible for a wide range of infections.
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Comparative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) and minimum

bactericidal concentration (MBC) for selected derivatives against various bacterial strains.

Bacterial

Compound ID . MIC (pg/mL) MBC (pg/mL) Reference
Strain
91 E. coli 15.625 Not Reported [6]
89 E. coli Not Reported 62.5 [6]
85 S. epidermidis Not Reported 62.5 [6]
89 S. epidermidis Not Reported 62.5 [6]
Gram-positive o o
DAV32 ] Potent Activity Bactericidal [7]
organisms
Gram-positive o o
DAV33 ) Moderate Activity  Not Bactericidal [7]
organisms
Gram-positive ) o o
DAVO7 Minor Activity Not Bactericidal [7]

organisms

Compound 91 demonstrated the best inhibitory action against E. coli.[6] Notably, compounds
85 and 89 were found to be bactericidal against S. epidermidis at a concentration of 62.5
png/mL.[6] The derivative DAV32 has been identified as a promising bactericidal agent against a
spectrum of Gram-positive pathogens.[7]

Experimental Protocols
Synthesis: Groebke-Blackburn-Bienayme Three-
Component Reaction (GBB-3CR)

The 3-aminoimidazo[1,2-a]pyridine derivatives are commonly synthesized via a one-pot GBB-
3CR.[1][2][3][4][6]

General Procedure:
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An appropriate 2-aminopyridine is condensed with a selected aldehyde in the presence of a
catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or scandium triflate).[3][4]

The reaction is typically carried out in a suitable solvent such as methanol or a mixture of
methanol and dichloromethane.[4]

The resulting imine intermediate is then allowed to react with an isocyanide.

The mixture is stirred at a specific temperature (e.g., 50°C) for a designated time to allow for
the cyclization to occur, yielding the desired 3-aminoimidazo[1,2-a]pyridine product.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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